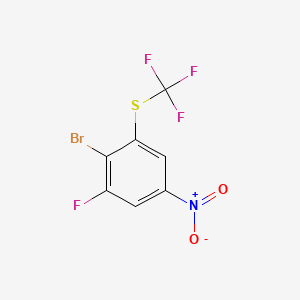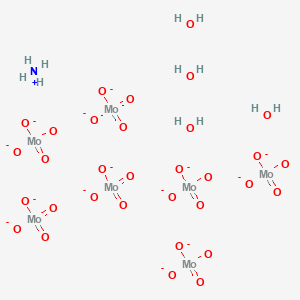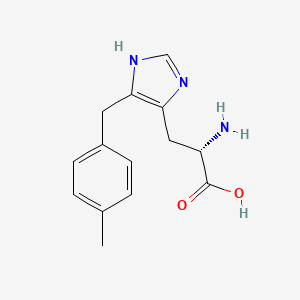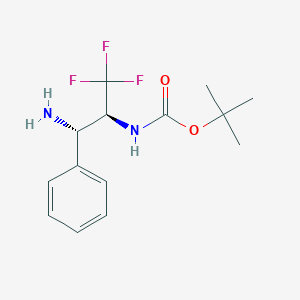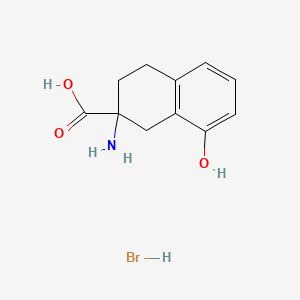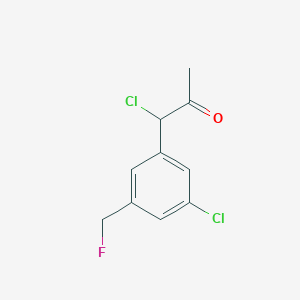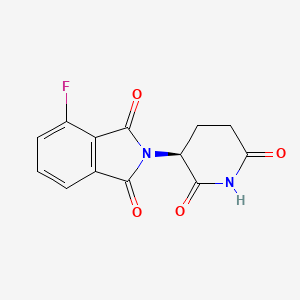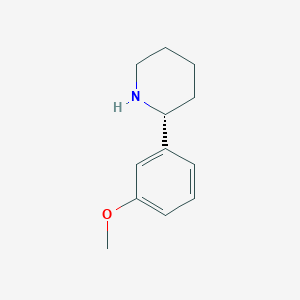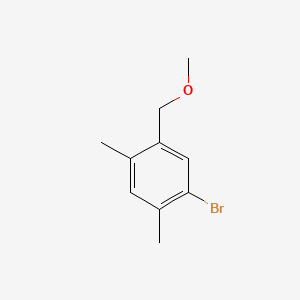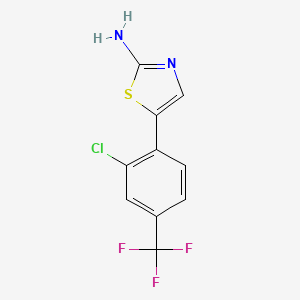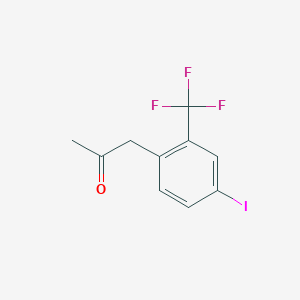![molecular formula C12H15NO2 B14035036 [(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B14035036.png)
[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone is a compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a phenylmethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone can be achieved through several synthetic routes. One common method involves the Petasis reaction, which is a multicomponent reaction involving an aldehyde, an amine, and a boronic acid . This reaction is favored due to its mild conditions and high yields.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Petasis reaction for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and solvent, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of [(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group and phenylmethanone moiety contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A structural analog with a lactam ring, known for its biological activities.
Pyrrolidine-2,5-dione: Another analog with a diketone structure, used in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in asymmetric synthesis.
Uniqueness
[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a pyrrolidine ring with a hydroxymethyl group and a phenylmethanone moiety makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C12H15NO2/c14-9-11-7-4-8-13(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m1/s1 |
Clé InChI |
BAVMVXYQHCAUQS-LLVKDONJSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C(=O)C2=CC=CC=C2)CO |
SMILES canonique |
C1CC(N(C1)C(=O)C2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


